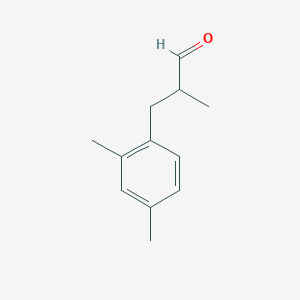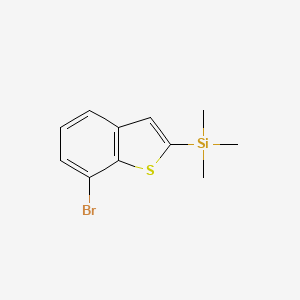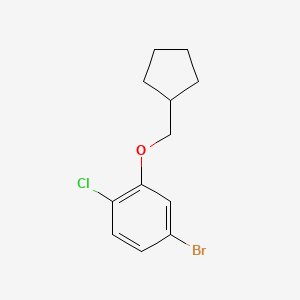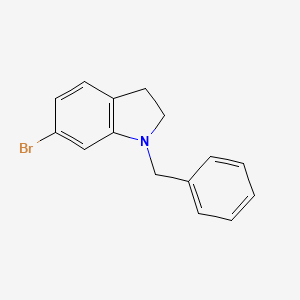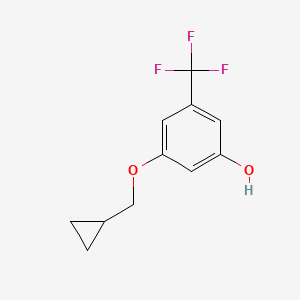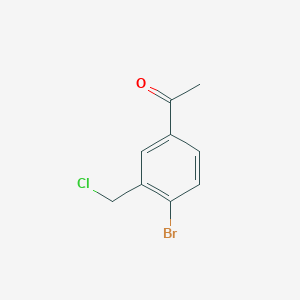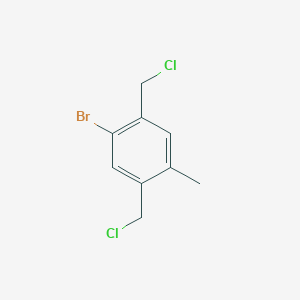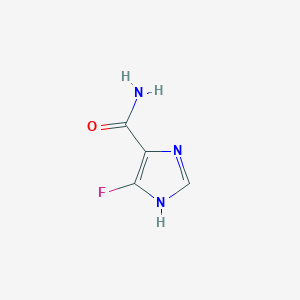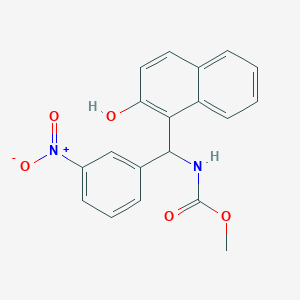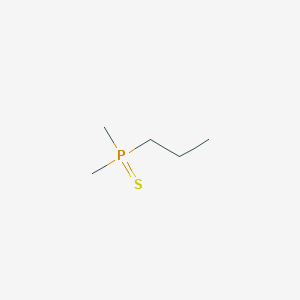
Dimethyl(propyl)sulfanylidene-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-propyl-sulfanylidene-phosphorane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and three carbon atoms. This compound belongs to the class of phosphoranes, which are known for their unique chemical properties and reactivity. Phosphoranes are widely studied in organic chemistry due to their role in various chemical reactions, including the Wittig reaction, which is used to form carbon-carbon double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl-propyl-sulfanylidene-phosphorane can be synthesized through several methods. One common approach involves the reaction of a phosphine with a sulfur-containing compound under controlled conditions. For example, the reaction of triphenylphosphine with sulfur in the presence of a base can yield the desired phosphorane. The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of dimethyl-propyl-sulfanylidene-phosphorane often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity. The choice of reagents and reaction conditions can be optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-propyl-sulfanylidene-phosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to phosphines or phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as alkyl halides or aryl halides .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of dimethyl-propyl-sulfanylidene-phosphorane can yield dimethyl-propyl-sulfoxide or dimethyl-propyl-sulfone .
Scientific Research Applications
Dimethyl-propyl-sulfanylidene-phosphorane has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl-propyl-sulfanylidene-phosphorane involves its ability to form stable intermediates with various substrates. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the sulfur atom, which can stabilize the transition state and facilitate the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl-propyl-sulfanylidene-phosphorane include other phosphoranes such as triphenylphosphorane and dimethyl-ethyl-sulfanylidene-phosphorane .
Uniqueness
Dimethyl-propyl-sulfanylidene-phosphorane is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
13639-66-2 |
|---|---|
Molecular Formula |
C5H13PS |
Molecular Weight |
136.20 g/mol |
IUPAC Name |
dimethyl-propyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H13PS/c1-4-5-6(2,3)7/h4-5H2,1-3H3 |
InChI Key |
MVEUHSNCWIEEOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=S)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


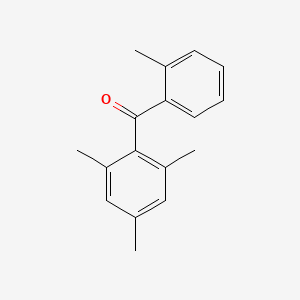
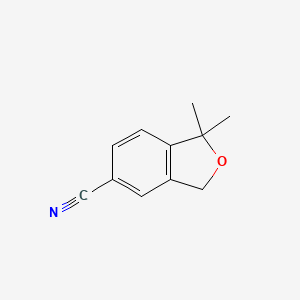
![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)
